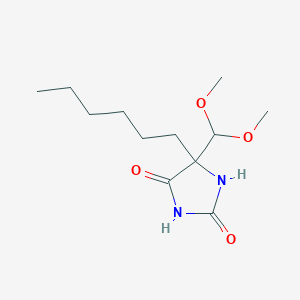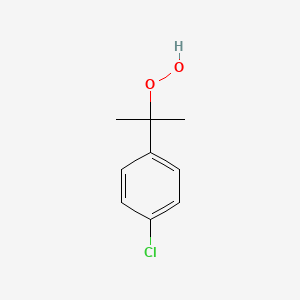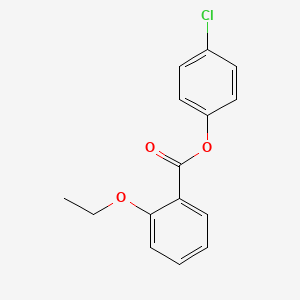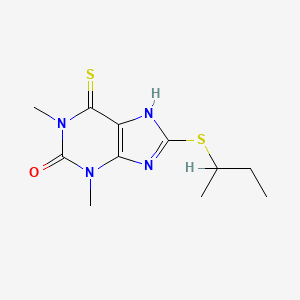
Diethyl benzene-1,4-diformamidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl benzene-1,4-diformamidate is an organic compound with the molecular formula C12H18N2O2 It is a derivative of benzene, where two formamidate groups are attached to the benzene ring at the 1 and 4 positions
Méthodes De Préparation
The synthesis of diethyl benzene-1,4-diformamidate typically involves the reaction of benzene-1,4-dicarboxylic acid with diethylamine in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
Diethyl benzene-1,4-diformamidate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamidate groups to primary amines.
Substitution: The formamidate groups can be substituted with other functional groups using reagents like halogens or alkylating agents. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. Major products formed from these reactions include diethyl benzene-1,4-diamine and various substituted benzene derivatives.
Applications De Recherche Scientifique
Diethyl benzene-1,4-diformamidate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential use in drug development and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl benzene-1,4-diformamidate involves its interaction with specific molecular targets. The formamidate groups can form hydrogen bonds with biological molecules, affecting their function. The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Diethyl benzene-1,4-diformamidate can be compared with other benzene derivatives such as diethyl benzene-1,4-dicarboxylate and diethyl benzene-1,4-diamine While these compounds share a similar benzene core, their functional groups confer different chemical properties and reactivities
Similar compounds include:
- Diethyl benzene-1,4-dicarboxylate
- Diethyl benzene-1,4-diamine
- Benzene-1,4-diformamide
These compounds highlight the versatility of benzene derivatives in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C12H16N2O2 |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
diethyl benzene-1,4-dicarboximidate |
InChI |
InChI=1S/C12H16N2O2/c1-3-15-11(13)9-5-7-10(8-6-9)12(14)16-4-2/h5-8,13-14H,3-4H2,1-2H3 |
Clé InChI |
DMSRHQUOJVYYHU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=N)C1=CC=C(C=C1)C(=N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


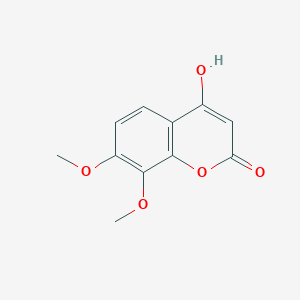
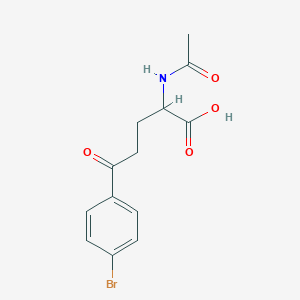


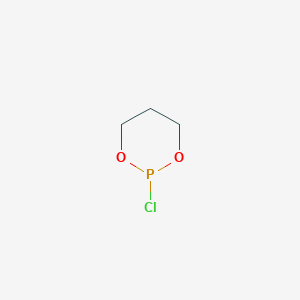
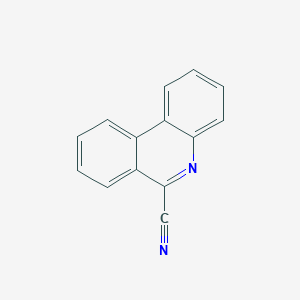
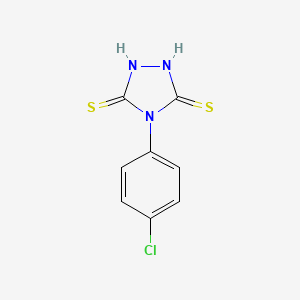

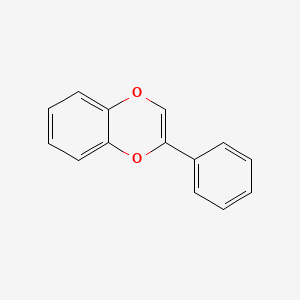
![Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14740917.png)
